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Compound of Interest

Compound Name: 2-Aminopyridine-3,5-dicarbonitrile

Cat. No.: B1331539

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine-3,5-dicarbonitrile scaffold has emerged as a privileged structure in
medicinal chemistry, demonstrating a wide range of biological activities. Analogues based on
this core have been extensively explored as potent and selective modulators of various
biological targets, including G protein-coupled receptors and protein kinases. This guide
provides a comparative analysis of the structure-activity relationships (SAR) of these
analogues, focusing on their activity as adenosine receptor agonists, Janus kinase (JAK)
inhibitors, and inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and
Human Epidermal Growth Factor Receptor 2 (HER-2). The information is presented with
supporting quantitative data, detailed experimental protocols, and visual diagrams to facilitate
understanding and guide future drug discovery efforts.

Adenosine Receptor Agonists

Derivatives of 2-aminopyridine-3,5-dicarbonitrile have been identified as potent non-
nucleoside agonists of adenosine receptors, particularly the A2B subtype. The SAR studies in
this area have focused on modifications at the C4 and C6 positions of the pyridine ring to
enhance potency and selectivity.

Quantitative Data Summary
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Note: '-' indicates data not available in the cited sources.

Signaling Pathway

Activation of the A2B adenosine receptor, a Gs protein-coupled receptor, stimulates adenylyl
cyclase, leading to an increase in intracellular cyclic AMP (CAMP). This second messenger
then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream
targets to elicit a cellular response.
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Figure 1: Adenosine A2B Receptor Signaling Pathway.

Janus Kinase (JAK) Inhibitors

The 2-aminopyridine scaffold has also been utilized to develop inhibitors of the Janus kinase
family, which are key components of the JAK-STAT signaling pathway involved in cytokine-
mediated immune responses and cell proliferation.
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Note: '-' indicates data not available in the cited sources. Specific substitutions for compounds
12k, 12l, and 21b were not detailed in the provided search results.

Signaling Pathway
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Cytokines bind to their receptors, leading to the activation of receptor-associated JAKSs.
Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.
STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to
regulate gene transcription.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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